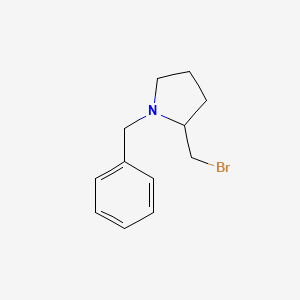

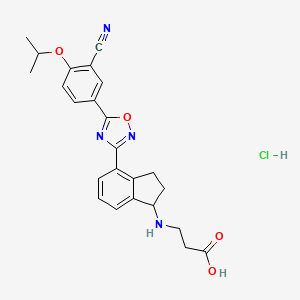

1-Benzyl-2-(bromomethyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cholinesterase Inhibitors : Proline-based carbamates, including compounds related to 1-Benzyl-2-(bromomethyl)pyrrolidine, have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant in Alzheimer’s disease treatment. These compounds demonstrated moderate inhibitory effects against acetylcholinesterase and notable anti-butyrylcholinesterase activity, with low cytotoxicity observed in human monocytic leukaemia THP-1 cell line (Pizova et al., 2017).

Synthon to Functionalized Pyrrolidines : 1-Benzyl-5-(ethoxycarbonyl)-2,3,4,5-tetrahydropyridinium bromide, a related compound, can undergo ring contraction with nucleophiles to yield 2,2-disubstituted pyrrolidines, from which spiro-pyrrolidines can also be synthesized. This highlights its role in synthesizing functionalized pyrrolidines (Guideri et al., 2012).

Anti-Angiogenesis Activity : Streptopyrrolidine, a benzyl pyrrolidine derivative, was isolated from a marine Streptomyces sp. and found to exhibit significant anti-angiogenesis activity, making it relevant in cancer research (Shin et al., 2008).

Stereoselective Synthesis : The palladium-catalyzed tandem N-arylation/carboamination of gamma-amino alkenes with aryl bromides provides a method to synthesize differentially arylated N-aryl-2-benzyl pyrrolidine derivatives with good to excellent levels of diastereoselectivity, demonstrating its utility in stereoselective organic synthesis (Yang et al., 2005).

Halogenation Reactions : 1-Benzyl-2-(bromomethyl)pyrrolidine can be used in halogenation reactions, such as in the synthesis of mixed halogenated compounds, highlighting its role in synthetic organic chemistry (Bovonsombat et al., 1993).

Acridizinium Salt Synthesis : A method for preparing acridizinium salts via intramolecular aromatic electrophilic substitution using 1-benzyl-2-(bromomethyl)pyrrolidine derivatives has been proposed, expanding its applications in heterocyclic chemistry (Potikha et al., 2013).

Platinum-Catalyzed Hydroamination : The compound is used in platinum-catalyzed hydroamination reactions to form pyrrolidine derivatives, demonstrating its use in developing new synthetic methodologies (Bender et al., 2005).

Antibacterial and Antimycobacterial Activity : Functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, which can be synthesized from derivatives of 1-Benzyl-2-(bromomethyl)pyrrolidine, have shown interesting antibacterial and antimycobacterial activity (Belveren et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

1-benzyl-2-(bromomethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHSDSJDJCNRNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735224 |

Source

|

| Record name | 1-Benzyl-2-(bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-(bromomethyl)pyrrolidine | |

CAS RN |

1252879-81-4 |

Source

|

| Record name | 1-Benzyl-2-(bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B571870.png)

![5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B571874.png)

![2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571878.png)

![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/no-structure.png)

![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)